An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(tert-Butyl)isoxazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(tert-Butyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(tert-Butyl)isoxazole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from closely related isoxazole derivatives and fundamental NMR principles to offer a robust prediction of its spectral characteristics. We will delve into the structural features of the isoxazole ring and the electronic effects of the tert-butyl substituent to rationalize the predicted chemical shifts. Furthermore, this document outlines a comprehensive, field-proven protocol for the preparation and acquisition of NMR data for similar small molecules, ensuring high-quality, reproducible results. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who are working with isoxazole-containing compounds.
Introduction to 3-(tert-Butyl)isoxazole and its Spectroscopic Significance
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic environment within the ring, making NMR spectroscopy an invaluable tool for structural elucidation and purity assessment. The isoxazole scaffold is a key pharmacophore in a number of therapeutic agents, and understanding its spectroscopic properties is crucial for the development of new chemical entities.
3-(tert-Butyl)isoxazole, with its bulky tert-butyl group at the 3-position, presents an interesting case for NMR analysis. The electron-donating and sterically demanding nature of the tert-butyl group is expected to significantly influence the chemical shifts of the isoxazole ring protons and carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(tert-Butyl)isoxazole. These predictions are based on the analysis of published data for substituted isoxazoles and established substituent effect principles.[1][2] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 6.1 - 6.3 | Doublet | 1.5 - 2.0 | Located on the electron-rich isoxazole ring, its chemical shift is influenced by the adjacent oxygen and the tert-butyl group at C-3. Expected to show a small coupling to H-5. |
| H-5 | 8.2 - 8.4 | Doublet | 1.5 - 2.0 | Situated adjacent to the electronegative nitrogen atom, this proton is expected to be the most deshielded of the ring protons. It will exhibit a small coupling to H-4. |
| -C(CH₃)₃ | 1.3 - 1.5 | Singlet | N/A | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons to couple with. |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | 170 - 175 | This carbon, directly attached to the nitrogen and the tert-butyl group, is expected to be significantly deshielded. |
| C-4 | 100 - 105 | The C-4 carbon is typically shielded in isoxazoles and its chemical shift is influenced by the adjacent oxygen and the substituent at C-3. |
| C-5 | 155 - 160 | Being adjacent to the electronegative nitrogen, C-5 is expected to be deshielded. |
| -C (CH₃)₃ | 32 - 35 | The quaternary carbon of the tert-butyl group. |
| -C(CH₃ )₃ | 28 - 30 | The methyl carbons of the tert-butyl group. |
Structural Rationale and Field-Proven Insights
The predicted chemical shifts are a direct consequence of the electronic environment within the 3-(tert-butyl)isoxazole molecule.
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¹H NMR: The proton at the 5-position (H-5) is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 4-position (H-4) will be more shielded. The tert-butyl protons, being aliphatic and distant from the electronegative heteroatoms of the ring, will appear in the upfield region as a characteristic singlet. The coupling constant between H-4 and H-5 in isoxazoles is typically small (1-3 Hz).
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¹³C NMR: The carbon atoms of the isoxazole ring (C-3, C-4, and C-5) exhibit a wide range of chemical shifts. C-3 and C-5 are significantly deshielded due to their proximity to the heteroatoms. C-4, in contrast, is relatively shielded. The tert-butyl group introduces a quaternary carbon and three equivalent methyl carbons, which will appear in the aliphatic region of the spectrum.
The presence of the bulky tert-butyl group can also provide valuable information in more advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) studies, to probe spatial relationships within larger molecules.[3][4]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 3-(tert-Butyl)isoxazole or similar small molecules, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Analyte Purity: Ensure the sample of 3-(tert-Butyl)isoxazole is of high purity (ideally >95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[5][6] Other solvents like acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ can be used depending on the solubility of the analyte.
-
Concentration:
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.[7][8]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogenous solution.[8]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.
NMR Spectrometer Setup and Data Acquisition
The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[7][9]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved NMR signals. Most modern spectrometers have automated shimming routines.[9]
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration (¹H NMR): The chemical shift of each peak is determined, and the area under each peak is integrated to determine the relative number of protons.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of 3-(tert-Butyl)isoxazole with atom numbering for NMR assignment.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of 3-(tert-Butyl)isoxazole, grounded in established spectroscopic principles and data from analogous structures. The detailed experimental protocol offers a reliable methodology for obtaining high-quality NMR data for this and related compounds. By understanding the interplay of the isoxazole ring's electronic structure and the effects of the tert-butyl substituent, researchers can confidently interpret their NMR spectra for structural verification and further chemical investigations.
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. [Link]
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Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journal of Organic Chemistry. [Link]
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Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2012). National Institutes of Health. [Link]
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tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024, March 7). National Institutes of Health. [Link]
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tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024, March 4). ResearchGate. [Link]
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Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (2025, December 1). Haverford Scholarship. [Link]
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